1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide

Description

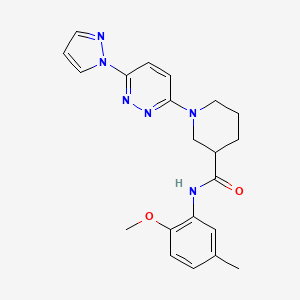

The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide (hereafter referred to as the target compound) is a pyrazolylpyridazine derivative featuring a piperidine-3-carboxamide moiety. Its structure integrates three key components:

- A pyridazine core substituted with a pyrazole ring at position 4.

- A piperidine ring linked to the pyridazine via position 2.

- A 2-methoxy-5-methylphenyl group attached via an amide bond to the piperidine.

The piperidine-carboxamide side chain in the target compound may enhance conformational flexibility and binding interactions compared to simpler analogues .

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-15-6-7-18(29-2)17(13-15)23-21(28)16-5-3-11-26(14-16)19-8-9-20(25-24-19)27-12-4-10-22-27/h4,6-10,12-13,16H,3,5,11,14H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIIHZCUCVUING-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound features a complex structure comprising a piperidine core substituted with a pyridazine and pyrazole moiety, along with an aromatic side chain. This structural diversity is believed to contribute to its multifaceted biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole-containing compounds, including derivatives like the one . The following table summarizes key findings regarding its anticancer activity:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 2.43 - 7.84 | Induction of apoptosis via caspase activation |

| HepG2 (Liver) | 4.98 - 14.65 | Microtubule destabilization |

The compound exhibited significant growth inhibition against both MDA-MB-231 and HepG2 cell lines, indicating its potential as an effective anticancer agent through mechanisms such as microtubule destabilization and apoptosis induction .

Inhibition of Glycine Transporter 1 (GlyT1)

A related study focused on the design of GlyT1 inhibitors, showing that compounds with similar structural motifs could effectively inhibit glycine transporters, which are implicated in various neurological disorders. This suggests that the compound may have therapeutic implications beyond cancer treatment, potentially aiding in the management of conditions like schizophrenia .

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have been reported to exhibit a range of biological activities:

- Antimicrobial Activity : Some studies indicate that pyrazole derivatives can inhibit the growth of various bacterial strains, highlighting their potential as antimicrobial agents .

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation in preclinical models .

The biological activity of this compound is attributed to several mechanisms:

- Microtubule Disruption : The ability to interfere with microtubule assembly is crucial for its anticancer effects.

- Caspase Activation : Induction of apoptosis through caspase pathways has been observed, particularly in breast cancer cells.

- Targeting Specific Kinases : Some derivatives have shown selectivity towards kinases involved in cancer progression, suggesting a targeted therapeutic approach .

Case Studies and Research Findings

- Study on MDA-MB-231 Cells : In vitro experiments demonstrated that the compound significantly increased caspase-3 activity, confirming its role in promoting apoptosis at concentrations as low as 1 μM .

- GlyT1 Inhibition Studies : Research indicated that modifications to the pyrazole ring could enhance inhibitory activity against GlyT1, suggesting avenues for developing new psychiatric medications .

- Antimicrobial Testing : The compound's structural analogs were tested against various pathogens, revealing promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds related to 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide exhibit significant anti-inflammatory effects. In a study involving the synthesis of pyrazolo derivatives, it was found that certain derivatives demonstrated potent inhibition of prostaglandin synthesis, contributing to their anti-inflammatory efficacy. The compounds were tested against carrageenan-induced edema, showing promising results compared to standard anti-inflammatory drugs like Diclofenac .

Anticancer Activity

The anticancer potential of this compound has also been explored. Several derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. For instance, a study highlighted that certain piperidine derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism of action often involves the induction of apoptosis and inhibition of cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of this compound have been documented in various studies. Notably, compounds derived from this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The disc diffusion method was employed to assess antimicrobial efficacy, revealing that several synthesized compounds exhibited strong antibacterial activity comparable to established antibiotics .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study, the anti-inflammatory effects of a series of piperidine derivatives were evaluated in vivo using a rat model for inflammation induced by carrageenan. The results indicated that certain derivatives significantly reduced edema compared to the control group, with an LD50 greater than 1100 mg/kg indicating lower toxicity compared to traditional anti-inflammatory agents .

Case Study 2: Anticancer Screening

A recent investigation into the cytotoxic effects of piperidine-based compounds revealed that specific derivatives led to a marked decrease in cell viability in MCF-7 breast cancer cells. The study utilized MTT assays to quantify cell viability post-treatment with various concentrations of the compound over 24 and 48 hours. Results indicated a dose-dependent response with IC50 values significantly lower than those observed for conventional chemotherapeutics.

Comparison with Similar Compounds

Key Differences :

- The 2-methoxy-5-methylphenyl group introduces steric and electronic effects distinct from simpler phenyl or methylphenyl groups .

2.2. Analogues with Carboxamide Functionality

Key Differences :

- The target compound’s pyridazine core vs. pyridine in may alter electronic properties and binding specificity.

- The piperidine ring introduces conformational flexibility absent in rigid pyridine-linked analogues.

2.3. Analogues with Piperidine Moieties

Key Differences :

- The pyrazole substituent on pyridazine in the target compound vs. chlorine in could influence reactivity and target interactions.

- The 2-methoxy-5-methylphenyl group offers distinct lipophilicity compared to pyrrole-based substituents .

Research Findings and Implications

- Biological Activity : Pyrazolylpyridazines are associated with kinase inhibition (e.g., GSK-3) and cardiovascular applications . The target compound’s piperidine-carboxamide may expand its target profile.

- Synthetic Routes : Analogous compounds use acid chloride intermediates for carboxamide formation , suggesting feasible scalability for the target compound.

- Structural Advantages : The piperidine ring and methoxy/methyl groups may improve pharmacokinetics (e.g., absorption, half-life) compared to simpler derivatives .

Q & A

Q. What synthetic strategies are commonly employed for constructing the pyridazine-piperidine-carboxamide scaffold in this compound?

The synthesis typically involves multi-step condensation and coupling reactions. For example, pyridazine intermediates can be functionalized with pyrazole via nucleophilic substitution, followed by amide bond formation between the piperidine-carboxylic acid derivative and the aniline moiety. A representative method includes refluxing intermediates with thionyl chloride to generate acyl chlorides, followed by coupling with substituted anilines in dichloromethane using triethylamine as a base . Key steps require monitoring via TLC and purification via silica gel chromatography.

Q. How is the structural integrity of this compound validated in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For pyridazine derivatives, SC-XRD data (e.g., unit cell parameters, dihedral angles between aromatic rings) validate bond lengths, angles, and intermolecular interactions like C–H···π or N–H···N hydrogen bonds, which stabilize the crystal lattice . Complementary techniques include H/C NMR for functional group analysis and HPLC (≥95% purity) to ensure batch consistency .

Q. What preliminary biological screening approaches are used to assess its therapeutic potential?

Initial screening often involves enzymatic assays targeting kinases (e.g., glycogen synthase kinase-3β) due to structural similarity to pyrazolylpyridazine inhibitors . In vitro cell viability assays (e.g., MTT) against cancer or inflammatory cell lines are conducted at µM concentrations. Dose-response curves and IC values are calculated to prioritize lead optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. To address this:

- Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).

- Perform pharmacokinetic profiling (e.g., microsomal stability, plasma protein binding) to assess compound bioavailability .

- Use isotopic labeling (e.g., H/C) to track metabolite interference in cellular assays .

Q. What computational methods are employed to predict binding modes and optimize potency?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with targets like kinases. For pyridazine derivatives, docking studies highlight hydrogen bonding with catalytic lysine residues and hydrophobic interactions with allosteric pockets . Free energy perturbation (FEP) calculations guide substitutions at the 2-methoxy-5-methylphenyl group to enhance binding ΔG .

Q. How can synthetic yield be improved for large-scale in vivo studies?

Optimization strategies include:

- Screening alternative catalysts (e.g., Pd/C for hydrogenation vs. enzymatic catalysis).

- Solvent optimization (e.g., DMF for polar intermediates vs. toluene for non-polar steps) .

- Implementing flow chemistry for exothermic reactions to enhance reproducibility . A case study achieved 43% yield via slow evaporation crystallization in ethyl acetate/hexane .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to determine the dominant metabolic pathway?

- Use LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites in hepatocyte incubations.

- Compare interspecies differences (e.g., human vs. rat CYP450 isoforms) using recombinant enzymes .

- Apply QSAR models to predict metabolic soft spots, such as the piperidine ring’s susceptibility to oxidation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.